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1-Dodecylguanidinium -

1-Dodecylguanidinium

Catalog Number: EVT-1590900
CAS Number:
Molecular Formula: C13H30N3+
Molecular Weight: 228.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-dodecylguanidine(1+) is a guanidinium ion resulting from the protonation of the imino nitrogen of 1-dodecylguanidine. The major species at pH 7.3. It is a conjugate acid of a 1-dodecylguanidine.
Overview

1-Dodecylguanidinium is a long-chain guanidine compound characterized by a dodecyl (C12) alkyl group attached to a guanidine moiety. This compound has garnered attention for its surfactant properties and potential applications in various scientific fields, including biochemistry and material science. The chemical structure of 1-dodecylguanidinium features a hydrophobic tail and a positively charged head, making it an interesting candidate for studies involving ionic liquids and surfactants.

Source and Classification

1-Dodecylguanidinium can be classified as a cationic surfactant due to its positive charge at physiological pH. It is primarily derived from the reaction of dodecylamine with guanidine derivatives, leading to various salts such as 1-dodecylguanidinium acetate. This classification places it within the broader category of guanidine derivatives, which are known for their biological activity and utility in various applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-dodecylguanidinium typically involves several methods, including:

  • Reaction of Dodecylamine with Guanidine: This method involves reacting dodecylamine with guanidine hydrochloride or cyanamide in the presence of acetic acid to form 1-dodecylguanidinium acetate. The reaction is typically conducted in an inert solvent under controlled conditions to optimize yield and purity .
  • Use of Guanidine Hydrochloride: In one synthesis pathway, guanidine hydrochloride is reacted with chlorinated dodecane to form an intermediate, which is then treated with a strong base and acetic acid to yield 1-dodecylguanidinium .

The choice of solvents, reaction times, and temperatures can significantly influence the efficiency of the synthesis process, with optimal conditions often requiring careful adjustment.

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-dodecylguanidinium is C13H28N4C_{13}H_{28}N_4. The structure consists of:

  • A dodecyl chain (C12H25) providing hydrophobic characteristics.
  • A guanidinium group, which includes three nitrogen atoms bonded in a planar arrangement, contributing to its cationic nature.

The presence of the long alkyl chain enhances solubility in organic solvents while maintaining some solubility in water due to the polar guanidinium head.

Chemical Reactions Analysis

Reactions and Technical Details

1-Dodecylguanidinium can participate in various chemical reactions:

  • Formation of Salts: It readily forms salts with various acids, such as acetic acid, leading to compounds like 1-dodecylguanidinium acetate. This reaction typically occurs under mild conditions and results in high yields .
  • Surface Activity: As a surfactant, it can lower the surface tension of water significantly, making it useful in formulations requiring emulsification or stabilization.
Mechanism of Action

Process and Data

The mechanism of action for 1-dodecylguanidinium primarily revolves around its surfactant properties. When introduced into aqueous solutions, it reduces surface tension by orienting itself at the air-water interface. The hydrophobic dodecyl tail interacts with air while the positively charged guanidinium head interacts with water molecules. This dual interaction facilitates emulsification processes and enhances the solubility of hydrophobic compounds in aqueous environments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 256.39 g/mol.
  • Appearance: Typically appears as a colorless to pale yellow liquid or solid depending on its form (salt or free base).
  • Solubility: Soluble in water and organic solvents; its solubility varies based on the counterion used (e.g., acetate vs. chloride).
  • Melting Point: Varies based on salt formation but generally falls within moderate ranges typical for long-chain amines.

These properties make 1-dodecylguanidinium suitable for applications requiring effective surfactants or ionic liquids.

Applications

Scientific Uses

1-Dodecylguanidinium has several notable applications:

  • Surfactants: Utilized in formulations for detergents, personal care products, and industrial cleaning agents due to its ability to reduce surface tension effectively.
  • Biological Studies: Its cationic nature allows it to interact with biological membranes, making it useful in studies related to cell permeability and drug delivery systems.
  • Material Science: Employed in the development of ionic liquids for various applications including catalysis, extraction processes, and as solvents for chemical reactions.
Mechanistic Insights into Protein Denaturation and Conformational Modulation by 1-Dodecylguanidinium

Comparative Efficacy with Traditional Denaturants (Urea, Guanidinium Chloride, SDS)

1-Dodecylguanidinium (commonly known as dodine, typically as acetate or hydrochloride salts) exhibits a unique denaturation profile that bridges the properties of traditional chaotropes and detergents. Unlike urea and guanidinium chloride (GdmCl), which require molar concentrations (6–8 M) for effective denaturation, dodine unfolds proteins at millimolar concentrations (0.25–0.44 mM for phosphoglycerate kinase, PGK), representing a 1,000–2,000-fold increase in potency [1] [9]. This efficacy stems from its hybrid molecular structure: a guanidinium head group (chaotropic) coupled with a C12 alkyl chain (kosmotropic). The guanidinium moiety disrupts hydrogen bonds and electrostatic interactions, akin to GdmCl, while the hydrophobic tail penetrates and solubilizes hydrophobic cores, similar to sodium dodecyl sulfate (SDS) [1].

However, dodine differs critically from SDS in its cooperativity. SDS induces gradual, non-cooperative unfolding due to micelle-mediated perturbations, whereas dodine produces sharp, sigmoidal unfolding transitions comparable to GdmCl. This allows precise determination of thermodynamic parameters like the m-value (slope of the unfolding curve), which reflects changes in solvent-accessible surface area [1] [9]. Crucially, dodine’s low working concentration minimizes spectral interference. Unlike GdmCl, which absorbs strongly below 210 nm (hindering circular dichroism, CD) and in the amide I’ infrared region (1,500–1,700 cm⁻¹), dodine permits high-quality CD spectra down to 200 nm and IR measurements across the entire amide I’ band [1] [9].

Table 1: Comparative Denaturation Profiles of Key Agents

DenaturantTypical Working ConcentrationCooperative TransitionUV Transparency (<210 nm)Primary Mechanism
1-Dodecylguanidinium0.1–0.5 mMYesHighHybrid: Chaotropic head + hydrophobic insertion
Guanidinium Chloride4–8 MYesLowChaotropic (H-bond disruption, ionic interactions)
Urea6–8 MYesModerateChaotropic (H-bond disruption)
SDS1–10 mMNoHighMicelle formation, hydrophobic binding

Cooperative vs. Gradual Unfolding Mechanisms in α-Helical and β-Sheet Proteins

Dodine’s unfolding mechanism exhibits striking structural selectivity, influenced by protein topology. For α-helical proteins like the λ-repressor fragment (λ6-85), dodine induces highly cooperative, "all-or-none" transitions at ~1.5 mM concentration, analogous to GdmCl [1]. This cooperativity arises from synergistic effects: the guanidinium head disrupts tertiary hydrogen bonds and salt bridges, while the alkyl chain destabilizes hydrophobic core packing. Fluorescence and CD studies confirm that dodine collapses the free energy barrier between native and unfolded states, enabling two-state unfolding kinetics [1].

In contrast, β-sheet-rich proteins like the WW domain (Fip35) show resistance to dodine-induced unfolding. Even at 2 mM dodine, WW domain unfolding remains incomplete and non-cooperative [1]. This divergence is attributed to:

  • Hydrophobic Core Accessibility: β-sheets often feature buried, cross-strand hydrophobic clusters less susceptible to alkyl chain insertion.
  • Electrostatic Shielding: The guanidinium group’s charge is partially neutralized by the alkyl chain’s hydrophobicity, reducing efficacy against polar β-sheet networks.
  • Residual Structure Stability: β-sheets retain higher stability in denatured states due to backbone hydrogen bonding, which dodine cannot fully disrupt [1].

This dichotomy underscores dodine’s utility in probing folding landscapes: its strong cooperativity with α-helical bundles facilitates studies of folding nucleation sites, while its gradual effect on β-sheets allows residual structure analysis in disordered ensembles.

Table 2: Protein Topology-Dependent Unfolding by Dodine

Protein (Topology)Dodine [Cₘ]⁺CooperativityProposed Structural Basis
λ6-85 (α-helical bundle)~1.5 mMHighDisruption of helical hydrophobic cores via alkyl insertion
PGK (α/β-domain)0.25–0.44 mM*ModerateDomain-specific unfolding; N-terminal domain more sensitive
WW Domain (β-sheet)>2 mM⁺⁺LowStable backbone H-bonding in β-strands resists alkyl chain

⁺ Midpoint concentration for unfolding; ⁺⁺ Incomplete unfolding at highest concentrations tested [1] [9]

Role in Stabilizing Unfolded States for Folding Kinetics Studies

Dodine uniquely enables tunable residual structure in unfolded states, a feature absent in traditional "all-or-none" denaturants. Beyond its cooperative unfolding transition, increasing dodine concentrations (up to 5 mM) progressively destabilize residual secondary and tertiary structures in denatured ensembles [1]. This fine control is invaluable for folding kinetics studies:

  • Barrier Manipulation: For fast-folding proteins (e.g., λ6-85, folding time ~5 μs), dodine’s kosmo-chaotropic properties lower the free energy barrier between unfolded and transition states. This permits detailed kinetic mapping of pre-nucleation dynamics using techniques like temperature jump (T-jump) [1] [6].
  • Residual Structure Analysis: Fluorescence resonance energy transfer (FRET) and NMR reveal that dodine-denatured states exhibit greater compactness than GdmCl-denatured states due to weak binding of the alkyl chain to hydrophobic peptide segments. This stabilizes non-native interactions critical for folding initiation [1] [9].
  • Pathway Diversification: The Thruway Search Model posits that dodine’s unfolded ensembles access more folding pathways than GdmCl-denatured ensembles. This is attributed to dodine’s partial preservation of helical propensity in denatured α-proteins, accelerating conformational searches [1].

However, dodine has limitations: its denaturation is often irreversible within short timeframes (<1 hour) for larger proteins like PGK, unlike GdmCl [9]. This arises from hydrophobic aggregation or non-specific dodine-protein interactions, necessitating careful experimental design for refolding studies.

Synergistic Effects with Thermal Denaturation in Fast-Folding Proteins

Dodine dramatically lowers the thermal stability of proteins, acting synergistically with heat to facilitate unfolding. For phosphoglycerate kinase (PGK), 0.25 mM dodine reduces the melting temperature (Tₘ) by 8–12°C, equivalent to the destabilization caused by 0.7 M GdmCl [1] [9]. This synergy arises from:

  • Pre-unfolding Conformational Softening: At sub-denaturing concentrations (0.1–0.2 mM), dodine weakens hydrophobic core packing and hydrogen bond networks, reducing the energy required for thermal unfolding.
  • Entropy Enhancement: The alkyl chain increases the entropy of the unfolded state by solubilizing hydrophobic residues, shifting the Tₘ to lower temperatures [9].
  • Domain-Specific Destabilization: In multi-domain proteins (e.g., PGK), dodine preferentially destabilizes the N-terminal domain, as evidenced by differential melting of Y122W (N-terminal probe) versus W308/W333 (C-terminal probe) mutants [9].

This synergy extends to pressure denaturation. Dodine (0.25 mM) lowers the midpoint pressure (Pₘ) for PGK unfolding by >100 MPa, comparable to 0.35 M GdmCl [9]. The mechanism involves dodine’s disruption of internal cavities in the native state, making proteins more susceptible to pressure-induced hydration.

Table 3: Synergistic Destabilization of Proteins by Dodine

ProteinPerturbation ModeDodine EffectEquivalent GdmCl Effect
PGKThermal (Tₘ shift)ΔTₘ = –8 to –12°C at 0.25 mMΔTₘ = –8°C at 0.7 M
λ6-85Thermal (Tₘ shift)ΔTₘ = –15°C at 1.0 mMΔTₘ = –15°C at 1.5 M
PGKPressure (Pₘ shift)ΔPₘ = –100 MPa at 0.25 mMΔPₘ = –100 MPa at 0.35 M

These properties make dodine ideal for fast-folding studies under combined stressors. For example, laser T-jump experiments on λ6-85 revealed folding kinetics 2–5× slower from dodine-denatured states than from GdmCl-denatured states, reflecting differences in residual structure complexity [1] [6].

Properties

Product Name

1-Dodecylguanidinium

IUPAC Name

diaminomethylidene(dodecyl)azanium

Molecular Formula

C13H30N3+

Molecular Weight

228.4 g/mol

InChI

InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16)/p+1

InChI Key

HILAYQUKKYWPJW-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCC[NH+]=C(N)N

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